molecular formula C10H14F2N2O2 B15112675 Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate

Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate

Katalognummer: B15112675
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: KZKWKEGNZPRSEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in the fields of agriculture, medicine, and material science. The presence of the difluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the reaction of difluoromethyl pyrazole with butanoic acid derivatives. One common method involves the esterification of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can be compared with other similar compounds, such as:

  • Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate
  • Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it unique among its analogs .

Eigenschaften

Molekularformel

C10H14F2N2O2

Molekulargewicht

232.23 g/mol

IUPAC-Name

ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]butanoate

InChI

InChI=1S/C10H14F2N2O2/c1-3-16-9(15)6-7(2)14-5-4-8(13-14)10(11)12/h4-5,7,10H,3,6H2,1-2H3

InChI-Schlüssel

KZKWKEGNZPRSEO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C)N1C=CC(=N1)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.